(Benzamido)oxy Acetic Acid-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

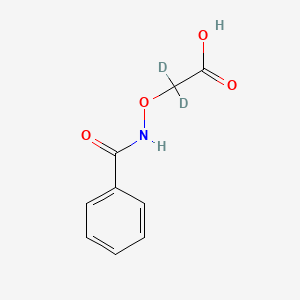

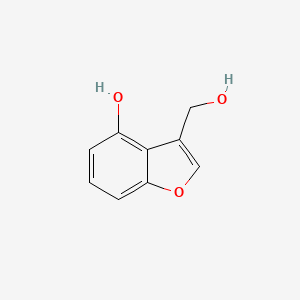

“(Benzamido)oxy Acetic Acid-d2” is a chemical compound with the molecular formula C9H7D2NO4 and a molecular weight of 197.18 . It is also known by other synonyms such as “2-[(Benzoylamino)oxy]-acetic Acid-d2”, “(Benzamidooxy)acetic Acid-d2”, and "Benzadox-d2" . This compound is a hippurate analog and an inhibitor of peptidylglycine a-hydroxylating monooxygenase (PHM) .

Synthesis Analysis

The synthesis of benzamide derivatives, which “(Benzamido)oxy Acetic Acid-d2” is a part of, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Chemical Reactions Analysis

While specific chemical reactions involving “(Benzamido)oxy Acetic Acid-d2” are not detailed in the sources, the synthesis methods mentioned earlier provide some insight into the chemical reactions this compound can undergo .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

(Benzamido)oxy Acetic Acid-d2: has been investigated for its potential in the synthesis of pharmacologically active compounds. Its derivatives, such as chalcone, indole, and quinoline, are explored for their therapeutic potential . The compound’s role in medicinal chemistry is significant, as it contributes to the design and development of new pharmaceuticals, improving processes for existing drugs, and researching the effects of biologically active substances .

Anti-Inflammatory Applications

Derivatives of (Benzamido)oxy Acetic Acid-d2 have been designed and synthesized as selective COX-2 inhibitors. These inhibitors are crucial in treating inflammation by targeting the enzyme COX-2, which converts arachidonic acid into prostaglandins . The derivatives have shown significant effectiveness in reducing negative side effects associated with non-selective COX inhibitors .

Antiproliferative Activity

The compound has been utilized in the design and synthesis of molecules with antiproliferative activity. These activities are essential in the development of treatments for various cancers, as they inhibit the proliferation of cancer cells .

Chemical Diversity and Drug Design

The chemical diversity of (Benzamido)oxy Acetic Acid-d2 and its derivatives is a valuable asset in drug design. Chemists can utilize this diversity to create new derivatives that are effective and safe, enhancing the quality of life .

Propriétés

IUPAC Name |

2-benzamidooxy-2,2-dideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGQGLIUAMOOC-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)ONC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)

![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)